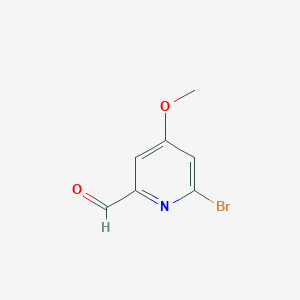
6-Bromo-4-methoxypicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-methoxypicolinaldehyde: is an organic compound that belongs to the class of halogenated heterocyclic aldehydes It is characterized by the presence of a bromine atom at the sixth position and a methoxy group at the fourth position on a picolinaldehyde ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxypicolinaldehyde typically involves the bromination of 4-methoxypicolinaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly brominating agents may also be considered to comply with industrial safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 6-Bromo-4-methoxypicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids or esters in the presence of a base for Suzuki-Miyaura coupling.
Major Products:
Oxidation: 6-Bromo-4-methoxypicolinic acid.
Reduction: 6-Bromo-4-methoxypicolinalcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 6-Bromo-4-methoxypicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the design and synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various applications.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-methoxypicolinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom and methoxy group can also influence the compound’s binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
- 5-Bromo-3-methoxypicolinaldehyde
- 4-Bromo-6-methoxypicolinaldehyde
- 6-Methoxypicolinaldehyde
Comparison: 6-Bromo-4-methoxypicolinaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its reactivity and interactions with other molecules. Compared to 5-Bromo-3-methoxypicolinaldehyde, the position of the bromine atom alters the electronic distribution and steric effects, potentially leading to different chemical behaviors and biological activities .
Propriétés
Formule moléculaire |
C7H6BrNO2 |
|---|---|
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
6-bromo-4-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-4H,1H3 |
Clé InChI |
GZOHBYGYRBYGKZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















